molecular formula C13H14N4OS B2674007 N-(5-Methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415584-40-4

N-(5-Methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2674007
CAS No.: 2415584-40-4
M. Wt: 274.34
InChI Key: RZZUVPDQVDKJCJ-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with a quinazoline derivative under specific conditions. One common method includes the use of bromoacetyl bromide in an aqueous medium to form an intermediate, which is then reacted with the quinazoline derivative to yield the final product .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of high-efficiency reactors, controlled temperature and pressure conditions, and the use of catalysts to accelerate the reaction. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinazoline ring, potentially forming dihydroquinazoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts to improve reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-Methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The quinazoline moiety may also play a role in binding to specific sites on proteins or nucleic acids, affecting their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole-quinazoline derivatives, such as:

Uniqueness

N-(5-Methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific combination of a thiazole ring and a quinazoline moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-8-6-14-13(19-8)17-12(18)11-9-4-2-3-5-10(9)15-7-16-11/h6-7H,2-5H2,1H3,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZUVPDQVDKJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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